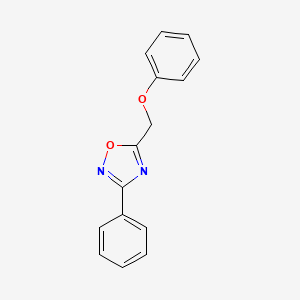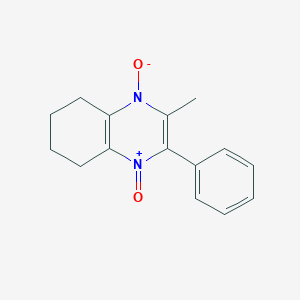![molecular formula C20H15NO3 B11610569 N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11610569.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-metoxidibenzo[b,d]furan-3-il)benzamida es un compuesto orgánico con la fórmula molecular C20H15NO3. Es un derivado del dibenzofurano, un compuesto heterocíclico que consiste en anillos de benceno y furano fusionados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-metoxidibenzo[b,d]furan-3-il)benzamida típicamente involucra la reacción de 2-metoxidibenzo[b,d]furan-3-amina con cloruro de benzoílo. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para N-(2-metoxidibenzo[b,d]furan-3-il)benzamida no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. Además, se emplearían técnicas de purificación como la recristalización o la cromatografía para obtener el producto final en forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-metoxidibenzo[b,d]furan-3-il)benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo.
Reducción: El grupo carbonilo en la porción benzamida se puede reducir para formar una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrófila a menudo utilizan reactivos como el bromo (Br2) o el ácido nítrico (HNO3) en condiciones ácidas.
Principales productos formados
Oxidación: Formación de N-(2-hidroxidibenzo[b,d]furan-3-il)benzamida.
Reducción: Formación de N-(2-metoxidibenzo[b,d]furan-3-il)bencilamina.
Sustitución: Formación de varios derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
N-(2-metoxidibenzo[b,d]furan-3-il)benzamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso como intermedio farmacéutico o ingrediente activo.
Mecanismo De Acción
El mecanismo de acción de N-(2-metoxidibenzo[b,d]furan-3-il)benzamida depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. Las vías exactas involucradas dependerían de la actividad biológica específica que se está estudiando. Por ejemplo, si exhibe propiedades anticancerígenas, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-metoxidibenzo[b,d]furan-3-il)-2-tiofeno carboxamida
- N-(2-metoxidibenzo[b,d]furan-3-il)-4-nitrobenzamida
- 2-(2-terc-butilfenoxi)-N-(2-metoxidibenzo[b,d]furan-3-il)acetamida
Singularidad
N-(2-metoxidibenzo[b,d]furan-3-il)benzamida es única debido a su estructura específica, que combina el núcleo de dibenzofurano con una porción benzamida. Esta estructura única puede conferir propiedades químicas y biológicas específicas que no están presentes en compuestos similares. Por ejemplo, la presencia del grupo metoxilo puede influir en su reactividad e interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C20H15NO3 |
|---|---|
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
N-(2-methoxydibenzofuran-3-yl)benzamide |
InChI |
InChI=1S/C20H15NO3/c1-23-19-11-15-14-9-5-6-10-17(14)24-18(15)12-16(19)21-20(22)13-7-3-2-4-8-13/h2-12H,1H3,(H,21,22) |
Clave InChI |
QNRXZZJXWSFHQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-iodo-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11610486.png)
![(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11610495.png)
![3-[7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11610524.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610526.png)
![(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11610532.png)
![N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B11610533.png)
![dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate](/img/structure/B11610537.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610544.png)
![(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610545.png)

![ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate](/img/structure/B11610553.png)
![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B11610561.png)
![5-benzylsulfanyl-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B11610574.png)

